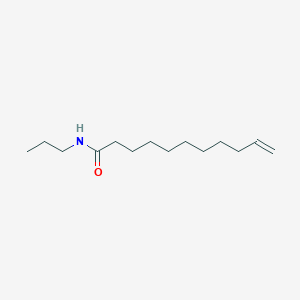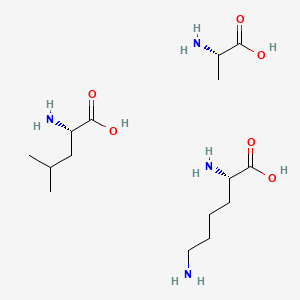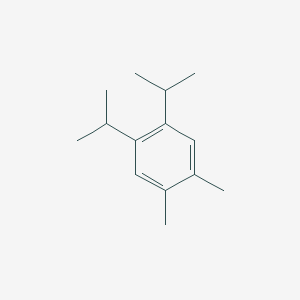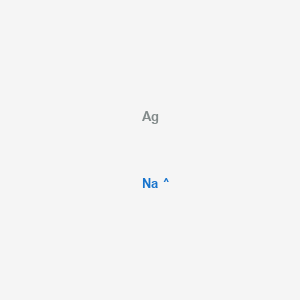
Silver;sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver sodium compounds, particularly silver sodium hydrogen zirconium phosphate, are of significant interest due to their unique properties and applications. These compounds combine the antimicrobial properties of silver with the chemical stability of sodium and zirconium phosphate, making them useful in various fields, including medicine, industry, and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver sodium compounds can be synthesized through various methods, including chemical reduction and biological synthesis. Common reducing agents used in these processes include sodium borohydride, sodium citrate, and ascorbate . The reaction typically involves the reduction of silver ions (Ag⁺) in aqueous or nonaqueous solutions, leading to the formation of silver nanoparticles.
Industrial Production Methods
Industrial production of silver sodium compounds often involves large-scale chemical reduction processes. These methods utilize reducing agents like sodium borohydride and sodium citrate to produce silver nanoparticles efficiently. The process parameters, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the desired size and shape of the nanoparticles .
Chemical Reactions Analysis
Types of Reactions
Silver sodium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, silver ions can react with sodium hydroxide to form silver oxide (Ag₂O) and water . Additionally, silver ions can participate in redox reactions with other metal ions and organic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of silver sodium compounds include sodium hydroxide, hydrochloric acid, and various reducing agents like sodium borohydride and sodium citrate . These reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products
The major products formed from the reactions of silver sodium compounds include silver oxide, silver chloride, and various silver nanoparticles. These products have diverse applications in fields like medicine, environmental science, and materials science .
Scientific Research Applications
Silver sodium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to their unique properties.
Biology: Employed in biological assays and imaging techniques.
Medicine: Utilized in antimicrobial coatings, wound dressings, and drug delivery systems.
Industry: Applied in the production of conductive inks, coatings, and sensors.
Mechanism of Action
The mechanism of action of silver sodium compounds involves the interaction of silver ions with cellular components. Silver ions bind to nucleophilic amino acids, sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . This leads to the disruption of cellular processes and ultimately cell death. The antimicrobial properties of silver sodium compounds are primarily due to these interactions.
Comparison with Similar Compounds
Silver sodium compounds can be compared with other similar compounds, such as:
Silver zeolite A: Contains silver, zinc, sodium, and ammonium alumino-silicate.
Silver zinc zeolite A: Contains silver, zinc, sodium, and magnesium alumino-silicate.
The uniqueness of silver sodium compounds lies in their combination of antimicrobial properties and chemical stability, making them suitable for a wide range of applications.
Properties
CAS No. |
91572-30-4 |
|---|---|
Molecular Formula |
AgNa |
Molecular Weight |
130.858 g/mol |
IUPAC Name |
silver;sodium |
InChI |
InChI=1S/Ag.Na |
InChI Key |
KIIUTKAWYISOAM-UHFFFAOYSA-N |
Canonical SMILES |
[Na].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
methanone](/img/structure/B14658783.png)
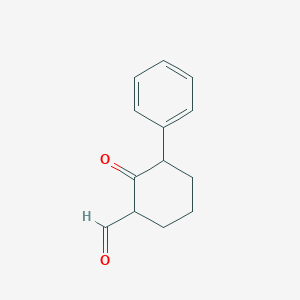
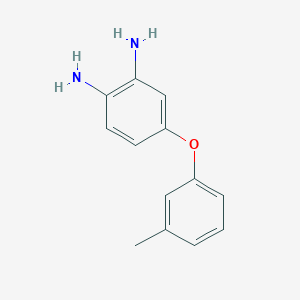
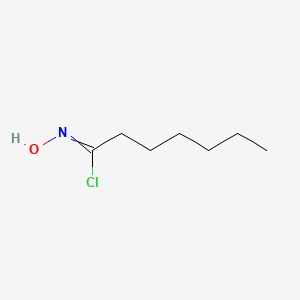

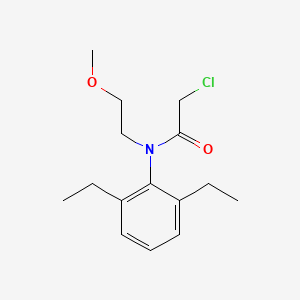
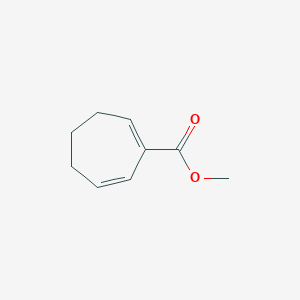
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
